Fluorophosphane

Description

Structure

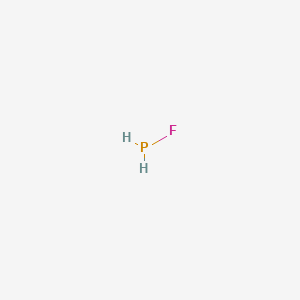

2D Structure

3D Structure

Properties

CAS No. |

14500-81-3 |

|---|---|

Molecular Formula |

FH2P |

Molecular Weight |

51.988 g/mol |

IUPAC Name |

fluorophosphane |

InChI |

InChI=1S/FH2P/c1-2/h2H2 |

InChI Key |

DVERFJXHCKPMNM-UHFFFAOYSA-N |

Canonical SMILES |

FP |

Origin of Product |

United States |

Synthetic Methodologies for Fluorophosphanes

Strategies for Primary Fluorophosphane Synthesis

The synthesis of primary fluorophosphanes, such as fluorophosphine (PH₂F) and difluorophosphine (B76883) (PHF₂), presents unique challenges due to the reactivity of the P-H bond. Methodologies for their preparation primarily involve halogen exchange reactions and direct fluorination approaches.

Halogen Exchange Routes

Halogen exchange is a common strategy for the formation of P-F bonds, involving the replacement of another halogen atom (typically chlorine or bromine) with fluorine. This method is widely applicable, extending from the synthesis of simple inorganic fluorophosphanes to more complex organophosphorus compounds. The driving force for these reactions is often the formation of a more stable metal halide salt. nih.gov

For the synthesis of primary fluorophosphanes, a precursor such as dichlorophosphine (PHCl₂) or dibromophosphine (PHBr₂) can be treated with a suitable fluorinating agent. Mild fluorinating agents are typically required to prevent the unwanted substitution of the hydrogen atoms.

A general representation of this process is:

PHX₂ + 2 MF → PHF₂ + 2 MX (where X = Cl, Br and M = a metal cation)

The choice of the fluorinating agent and reaction conditions is crucial to control the extent of fluorination and avoid side reactions.

Direct Fluorination Approaches

Direct fluorination involves the direct reaction of phosphine (B1218219) (PH₃) or its derivatives with a fluorine source. This approach can be challenging due to the high reactivity of phosphine and the potential for over-fluorination or combustion. nih.govacs.orgresearchgate.net Therefore, careful control of reaction conditions and the use of less reactive fluorinating agents are essential.

For instance, the controlled reaction of phosphine with a dilute stream of fluorine gas at low temperatures can yield a mixture of fluorophosphanes. However, this method is often difficult to control and can lead to the formation of phosphorus trifluoride (PF₃) and other byproducts.

More controlled direct fluorination methods have been developed using milder fluorinating agents. These reagents can selectively replace P-H bonds with P-F bonds under more manageable conditions.

Synthesis of Substituted Fluorophosphanes

The synthesis of substituted fluorophosphanes, where one or more hydrogen atoms on the phosphorus are replaced by organic groups, offers a diverse range of compounds with tailored properties. These syntheses often build upon the fundamental reactions used for primary fluorophosphanes but are adapted for organic substrates.

Perfluoroalkyl and Perfluoroaryl Fluorophosphanes

The synthesis of fluorophosphanes bearing perfluoroalkyl or perfluoroaryl groups is of particular interest due to the unique electronic properties imparted by these substituents. One common approach involves the reaction of a perfluoroorgano-phosphorus precursor with a fluorinating agent.

For example, the reaction of a bis(perfluoroalkyl)phosphorus chloride with a metal fluoride (B91410) can yield the corresponding bis(perfluoroalkyl)this compound.

(Rf)₂PCl + MF → (Rf)₂PF + MCl (where Rf = perfluoroalkyl group)

Similarly, perfluoroaryl fluorophosphanes can be prepared through halogen exchange reactions starting from the corresponding chloro- or bromo-phosphines.

Organothis compound Derivatives

A wide variety of organothis compound derivatives can be synthesized using several established methods. Halogen exchange remains a cornerstone of these syntheses. For instance, the reaction of an organodichlorophosphine with a mild fluorinating agent can selectively replace the chlorine atoms with fluorine, leaving the organic substituent intact.

R-PCl₂ + 2 MF → R-PF₂ + 2 MCl (where R = organic group)

The following table provides examples of organodichlorophosphine precursors and the corresponding organodithis compound products.

| Organodichlorophosphine Precursor | Organodithis compound Product |

| Methyldichlorophosphine (CH₃PCl₂) | Methyldithis compound (CH₃PF₂) |

| Phenyldichlorophosphine (C₆H₅PCl₂) | Phenyldithis compound (C₆H₅PF₂) |

| Ethyldichlorophosphine (C₂H₅PCl₂) | Ethyldithis compound (C₂H₅PF₂) |

Advanced Synthetic Techniques and Reagents

Recent advancements in synthetic chemistry have led to the development of more sophisticated techniques and reagents for the synthesis of fluorophosphanes, offering improved selectivity, milder reaction conditions, and broader substrate scope.

One notable advancement is the use of sulfuryl fluoride (SO₂F₂) as a fluorinating agent for P(O)-H and P(O)-OH compounds under mild conditions. researchgate.net This method provides a convenient route to fluorophosphonates and related compounds.

Electrophilic fluorinating agents, such as Selectfluor®, have also been employed for the direct fluorination of P(V)-H bonds in secondary phosphine oxides, providing access to phosphinic fluorides. nih.gov This approach offers an alternative to traditional methods that often rely on more hazardous reagents.

The development of novel catalysts for halogen exchange reactions is another area of active research. These catalysts can facilitate the fluorination of less reactive precursors and improve the efficiency of existing methods.

The following table summarizes some advanced reagents and their applications in this compound synthesis.

| Reagent | Application |

| Sulfuryl Fluoride (SO₂F₂) | Fluorination of P(O)-H and P(O)-OH compounds. researchgate.net |

| Selectfluor® | Electrophilic fluorination of secondary phosphine oxides. nih.gov |

Catalytic Synthesis Protocols

Catalytic methods for the formation of P-F bonds offer an efficient and often milder alternative to stoichiometric approaches. These protocols frequently involve the use of transition metals or organocatalysts to facilitate the fluorination of various phosphorus-containing starting materials.

One notable approach is the phosphine-catalyzed nucleophilic fluorination of unactivated tertiary alkyl chlorides. In this process, an inexpensive phosphine, such as triphenylphosphine (B44618) (PPh₃), is used in catalytic amounts along with a fluoride source like silver fluoride (AgF). nih.govsemanticscholar.orgthieme-connect.comnih.gov This method is particularly valuable as it allows for the fluorination of sterically hindered substrates under mild conditions. nih.govthieme-connect.com The phosphine catalyst is thought to activate the alkyl halide and facilitate the displacement of the chloride with a fluoride ion. nih.gov

Lewis acids have also been employed to catalyze the formation of fluorophosphonium salts. rsc.orgrsc.org For instance, the reaction of phosphine/borane frustrated Lewis pairs (FLPs) with xenon difluoride (XeF₂) can generate fluorophosphonium salts. rsc.org The Lewis acid component of the FLP activates the phosphine towards fluorination. These fluorophosphonium salts are themselves potent Lewis acids and can be used as catalysts in various organic transformations. rsc.orgresearchgate.net

Table 1: Catalytic Synthesis of Fluorophosphanes and Related Compounds

| Substrate | Catalyst/Reagent | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1-Adamantyl chloride | PPh₃ (10 mol%), AgF | CH₂Cl₂, rt, 24 h | 1-Adamantyl fluoride | 77 | nih.gov |

| 1-Bromoadamantane | PPh₃ (10 mol%), AgF | CH₂Cl₂, rt, 24 h | 1-Adamantyl fluoride | 85 | nih.gov |

| tert-Butyl chloride | PPh₃ (10 mol%), AgF | CH₂Cl₂, rt, 24 h | tert-Butyl fluoride | 65 | nih.gov |

| Triphenylphosphine | [Rh(cod)Cl]₂ / BINAP | HF | Triphenylphosphine difluoride | - | acs.org |

| Various Alkyl Chlorides | PPh₃ | AgF, CH₂Cl₂ | Various Alkyl Fluorides | 43-95 | nih.gov |

| β-propiolactone | [ᵗBu₃PF]⁺[Co(CO)₄]⁻ | 2 bar CO, 80 °C, 16 h | Succinic anhydride | 90 | rsc.org |

Utilization of Specialized Fluorinating Agents

A primary and widely utilized method for synthesizing fluorophosphanes involves the reaction of chlorophosphines with a variety of fluorinating agents. The choice of reagent is crucial and depends on the desired degree of fluorination and the nature of the organic substituents on the phosphorus atom.

Metal fluorides are commonly employed for this transformation. Antimony trifluoride (SbF₃), often referred to as Swarts' reagent, is effective for converting chlorophosphines to their corresponding fluorophosphanes. researchgate.netnih.gov The reaction typically proceeds via a halogen exchange mechanism. Similarly, zinc fluoride (ZnF₂) can be used for the fluorination of chlorophosphines.

More potent fluorinating agents, such as sulfur tetrafluoride (SF₄), are capable of converting phosphonic acids and other phosphorus oxides to the corresponding fluorophosphanes, although its high reactivity and hazardous nature necessitate careful handling. organic-chemistry.orgresearchgate.netorganic-chemistry.org Diethylaminosulfur trifluoride (DAST), a safer alternative to SF₄, can also be used to convert alcohols to alkyl fluorides, and its reactivity can be extended to the fluorination of certain phosphorus compounds. researchgate.net

Xenon difluoride (XeF₂) is another powerful fluorinating agent that reacts with phosphines to yield fluorophosphoranes. rsc.org This reaction often proceeds via an oxidative fluorination pathway, which will be discussed in more detail in the subsequent section.

Table 2: Synthesis of Fluorophosphanes using Specialized Fluorinating Agents

| Substrate | Fluorinating Agent | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| PCl₃ | SbF₃ | - | PF₃ | - | researchgate.net |

| PhPCl₂ | SbF₃ | - | PhPF₂ | - | researchgate.net |

| Ph₂PCl | SbF₃ | - | Ph₂PF | - | researchgate.net |

| (C₆H₁₃)CO₂H | SF₄ | - | C₆H₁₃CF₃ | - | organic-chemistry.org |

| R₂CO | SF₄ | - | R₂CF₂ | Moderate | organic-chemistry.org |

| R₃COH | SF₄ | - | R₃CF | - | organic-chemistry.org |

| Ph₂PCl | ZnF₂ | Acetonitrile (B52724), rt | Ph₂PF | - | - |

| PhPCl₂ | ZnF₂ | Acetonitrile, rt | PhPF₂ | - | - |

Oxidative Addition Routes to Fluorophosphanes

Oxidative addition represents a significant pathway for the synthesis of fluorophosphanes, particularly for accessing higher oxidation state phosphorus(V) fluorides. This process involves the direct addition of fluorine across a phosphorus(III) center, thereby increasing both the coordination number and the oxidation state of the phosphorus atom.

A classic example of this methodology is the reaction of tertiary phosphines with elemental fluorine (F₂). However, the extreme reactivity of fluorine gas makes this method hazardous and difficult to control. Consequently, safer and more manageable sources of electrophilic fluorine are generally preferred.

Xenon difluoride (XeF₂) is a widely used reagent for the oxidative fluorination of phosphines. rsc.org It reacts with alkyl- and arylphosphines to produce alkyl(aryl)fluorophosphoranes. rsc.org For instance, the reaction of triphenylphosphine with XeF₂ yields triphenylphosphine difluoride (Ph₃PF₂). When chlorophosphines are treated with XeF₂, both substitution of chlorine with fluorine and oxidative fluorination can occur simultaneously to produce phenylfluorophosphoranes of the type (C₆H₅)ₙPF₅₋ₙ. rsc.org

Sulfur hexafluoride (SF₆), while generally considered inert, can be photochemically activated to react with phosphines, leading to the formation of difluorophosphoranes and phosphine sulfides. nih.gov This method provides a novel route to utilize the otherwise unreactive SF₆ as a fluorine source. The reaction is believed to proceed through a charge-transfer excitation of a preformed phosphine-SF₆ complex. thieme-connect.com

Table 3: Synthesis of Fluorophosphanes via Oxidative Addition

| Substrate | Reagent | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| (CH₃)₂PH | XeF₂ | Toluene, -30 °C | (CH₃)₂PF₂H | - | rsc.org |

| C₆H₅PH₂ | XeF₂ | Toluene, -40 °C | C₆H₅PF₂H₂ | - | rsc.org |

| (C₆H₅)₂PCl | XeF₂ | CH₂Cl₂, rt | (C₆H₅)₂PF₃ | 90 | rsc.org |

| C₆H₅PCl₂ | XeF₂ | CH₂Cl₂, rt | C₆H₅PF₄ | 95 | rsc.org |

| Triphenylphosphine | SF₆ | MeCN, UV light (365 nm) | Difluorotriphenylphosphorane | - | thieme-connect.com |

| PPh₃ | XeF₂ | CH₂Cl₂, rt | Ph₃PF₂ | High | rsc.org |

Mechanistic Investigations of Fluorophosphane Reactivity

Elementary Reaction Pathways

The P-F bond in fluorophosphanes is a focal point of their reactivity, susceptible to cleavage through various mechanisms, including nucleophilic processes and oxidative additions. Understanding these fundamental pathways is crucial for harnessing fluorophosphanes in chemical synthesis.

Nucleophilic Processes

Nucleophilic substitution at the phosphorus center of fluorophosphanes is a common reaction manifold. These reactions can proceed through different mechanistic pathways, primarily distinguished as either a concerted process or a stepwise addition-elimination sequence.

The nature of the nucleophile, the substituents on the phosphorus atom, and the reaction conditions all play a role in determining the operative mechanism. Strong, hard nucleophiles tend to favor a more direct substitution, while softer, more polarizable nucleophiles may proceed through a pentacoordinate intermediate.

Table 1: Mechanistic Pathways for Nucleophilic Substitution at Phosphorus

| Mechanism | Description | Intermediate/Transition State | Key Factors |

| Concerted (SN2-P) | A single-step process where the nucleophile attacks the phosphorus center concurrently with the departure of the fluoride (B91410) leaving group. | Trigonal bipyramidal transition state | Steric hindrance at phosphorus, nature of the nucleophile and leaving group. |

| Addition-Elimination | A two-step process involving the initial formation of a pentacoordinate phosphorane intermediate, followed by the elimination of the fluoride ion. | Pentacoordinate phosphorane intermediate | Stability of the pentacoordinate intermediate, electronic effects of substituents. |

This table provides a generalized overview of potential nucleophilic substitution mechanisms at a phosphorus center.

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a covalent bond. While less common for the robust P-F bond compared to P-Cl or P-Br bonds, oxidative addition of fluorophosphanes to low-valent metal centers can occur, leading to the formation of new metal-phosphorus and metal-fluorine bonds. This process involves an increase in both the coordination number and the formal oxidation state of the metal center. wikipedia.org

The mechanism of oxidative addition can vary, with possibilities including a concerted, three-center transition state, an SN2-type nucleophilic attack by the metal on the phosphorus atom, or radical pathways. wikipedia.org The specific pathway is influenced by the nature of the metal complex, its ligand environment, and the structure of the fluorophosphane. mugberiagangadharmahavidyalaya.ac.in

Disproportionation Phenomena in Fluorophosphanes

A characteristic reaction of certain fluorophosphanes, particularly simple dialkyl- or diarylfluorophosphanes (R₂PF), is their propensity to undergo disproportionation. These trivalent phosphorus (P(III)) species are often unstable and can convert into pentavalent (P(V)) and diphosphine (P(II)) species. researchgate.net

The general disproportionation reaction can be represented as:

3 R₂PF → R₂PF₃ + (R₂P)₂

This redox process involves the simultaneous oxidation of one phosphorus center (from +3 to +5) and the reduction of two others (from +3 to +2). The stability of fluorophosphanes towards disproportionation is significantly influenced by the steric bulk and electronic properties of the substituents on the phosphorus atom. researchgate.net Fluorophosphines bearing bulky or electron-withdrawing groups, such as (C₆F₅)₂PF, (CF₃)₂PF, and tBu₂PF, exhibit enhanced thermal stability and are less prone to disproportionation. researchgate.net A proposed mechanism for this transformation involves the formation of sterically crowded intermediates. researchgate.net

Table 2: Stability of Selected Fluorophosphines Towards Disproportionation

| This compound | Substituents (R) | Stability | Reference |

| (C₆F₅)₂PF | Pentafluorophenyl | Thermally stable | researchgate.net |

| (CF₃)₂PF | Trifluoromethyl | Thermally stable | researchgate.net |

| tBu₂PF | tert-Butyl | Thermally stable | researchgate.net |

| CgPF | Phospha-adamantane cage | Remarkably stable | researchgate.net |

| PhobPF | Phospha-bicycle | Remarkably stable | researchgate.net |

This interactive table summarizes the stability of various fluorophosphines against disproportionation, highlighting the influence of substituent effects.

Reaction Dynamics and Intermediates

The elucidation of reaction mechanisms in this compound chemistry heavily relies on the study of reaction dynamics and the detection and characterization of transient intermediates. Modern analytical techniques, such as mass spectrometry and various spectroscopic methods, are invaluable tools for identifying these short-lived species. rsc.org

Computational chemistry has also emerged as a powerful approach to probe the potential energy surfaces of this compound reactions. Theoretical studies can provide insights into the structures of transition states and intermediates, helping to distinguish between different mechanistic possibilities. For instance, computational models can help to differentiate between concerted and stepwise pathways in nucleophilic substitution reactions by calculating the energy barriers associated with each step.

While direct spectroscopic observation of intermediates in this compound reactions can be challenging due to their high reactivity, their existence is often inferred from kinetic data, product analysis, and trapping experiments. The combination of experimental and theoretical approaches is crucial for building a comprehensive understanding of the intricate reaction dynamics of fluorophosphanes.

Theoretical and Computational Chemistry of Fluorophosphanes

Electronic Structure Elucidation

The electronic structure of a molecule dictates its physical and chemical properties. For fluorophosphanes, computational methods are instrumental in elucidating the arrangement of electrons and energy levels within the molecule. Techniques such as X-ray absorption and emission spectroscopy, when combined with quantitative molecular orbital (MO) based approaches, offer a powerful tool for understanding the electronic structure of complex systems. rsc.org This combination allows for the resolution of debated electronic structure problems by providing detailed insights into the molecular orbitals. rsc.org

Advanced methods like electron diffraction (ED) are also employed for structural elucidation. jeolusa.com ED can provide direct structural information and is often coupled with quantum chemical modeling. jeolusa.com This synergy allows for the evaluation of the relative energetic stability of different molecular arrangements, where simulated diffraction patterns are compared with experimental data to find the best fit. jeolusa.com Furthermore, electron energy loss spectroscopy can be utilized to map the spatial distribution of different electronic states, such as sp² and sp³ hybridized carbon sites in related materials. jeolusa.com

The electronic and structural properties of molecules are intrinsically linked and can be tuned to influence their behavior. rsc.org For instance, in chromophores with similar structures, slight modifications can lead to a broad range of absorption properties, quantum yields, and excited state lifetimes. rsc.org Computational modeling, particularly time-dependent density functional theory (TD-DFT), is crucial for correlating these observed properties with the underlying electronic transitions and non-radiative decay pathways. rsc.org

Bonding Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory is a fundamental framework for describing the bonding in molecules, including fluorophosphanes. slideshare.nettamu.edu It posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule, a concept known as delocalization. tamu.edu This approach contrasts with the more localized picture of bonding provided by Valence Bond theory. tamu.edu The formation of molecular orbitals occurs through the Linear Combination of Atomic Orbitals (LCAO), resulting in bonding and antibonding molecular orbitals. slideshare.netmit.edu

Bonding molecular orbitals, formed by constructive interference of atomic orbitals, have lower energy than the constituent atomic orbitals and concentrate electron density between the nuclei, leading to bond formation. mit.eduyoutube.com Conversely, antibonding molecular orbitals, arising from destructive interference, have higher energy and a node (a region of zero electron density) between the nuclei, which is destabilizing. mit.eduyoutube.com The relative number of electrons in bonding and antibonding orbitals determines the bond order, a measure of the number of chemical bonds between two atoms. slideshare.netyoutube.com

The application of MO theory can explain various molecular properties that are not readily apparent from simpler models. For example, it successfully accounts for the paramagnetism of molecular oxygen, a feature that Valence Bond theory fails to predict. tamu.edu In heteronuclear diatomic molecules, the MOs are formed from atomic orbitals of different energies, leading to unequal contributions from the constituent atoms to the molecular orbitals.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving fluorophosphanes. researchgate.netrsc.org By constructing kinetic models based on quantum chemical calculations and statistical reaction-rate theory, researchers can predict reaction channels and their corresponding rate constants. rsc.org This approach is essential for understanding complex processes like chemical dry etching, where numerous gas-phase reactions occur simultaneously. rsc.org

For instance, in the etching of SiO₂ using NF₃ and a discharged NH₃/N₂ mixture, the primary reaction pathway involves the reaction of NF₃ with hydrogen atoms to produce NF₂ and HF. rsc.org Subsequent reactions of the NF₂ radical and other species are then analyzed through kinetic simulations to develop a simplified, yet predictive, kinetic model. rsc.org

Theoretical studies can also investigate the mechanisms of reactions such as those between fluorophosphanes and silylazides. researchgate.net Furthermore, ab initio electronic structure theory can be used to develop detailed chemical kinetic mechanisms for small fluorinated hydrocarbons. osti.gov This involves calculating accurate thermochemical properties, such as heats of formation, and the rate coefficients for various reaction types, including hydrogen and fluorine abstraction reactions. osti.gov For some reactions, particularly those involving fluorine atoms, a two-transition state model may be necessary to accurately describe the potential energy surface, which can include submerged van der Waals complexes and abstraction saddle points. osti.gov The development of these detailed mechanisms is crucial for accurate combustion modeling and other applications. berkeley.edu

Predictive Computational Approaches

Predictive computational approaches leverage theoretical models and computational power to forecast the properties and reactivity of novel chemical systems. These methods are becoming increasingly vital in chemical research, enabling the design of molecules with specific desired characteristics.

One area where predictive approaches are prominent is in the development of dispersion-corrected density functional theory (DFT) methods, such as the DFT-D4 model. researchgate.net This model allows for the accurate and efficient computation of London dispersion interactions, which are crucial for describing non-covalent interactions in molecules. researchgate.net The D4 model scales atomic coordination-dependent dipole polarizabilities based on atomic partial charges, enhancing its predictive power for molecular properties. researchgate.net

Computational methods are also employed to predict the outcomes of chemical reactions and to design new synthetic pathways. For example, computational studies can help understand the reactivity of phosphine (B1218219) derivatives and guide the synthesis of new compounds, such as P-chiral phosphines. researchgate.net Furthermore, computational approaches are being developed to predict various properties of interest in materials science and drug discovery. ucl.ac.ukresearchgate.net This can involve creating computational platforms that integrate multiple data sources and learning algorithms to identify potential drug targets or to predict the side effects of new therapeutic agents. ucl.ac.ukresearchgate.net By combining information on protein structure, function, and interactions, these predictive models can accelerate the discovery and development of new technologies. researchgate.net

Spectroscopic Characterization Techniques for Fluorophosphanes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. nih.govlibretexts.org These techniques are complementary and provide a characteristic "fingerprint" for a molecule based on the vibrations of its chemical bonds. jascoinc.comlibretexts.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. libretexts.org The IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). ksu.edu.sa

Table 3: Typical Infrared Absorption Ranges for Bonds Relevant to Fluorophosphanes

| Bond | Type of Vibration | Frequency Range (cm⁻¹) |

|---|---|---|

| P-F | Stretching | 800 - 1000 |

| C-H (in alkyl groups) | Stretching | 2800 - 3000 ksu.edu.sa |

| C=C (in aryl/alkenyl groups) | Stretching | 1600 - 1680 spectroscopyonline.com |

This table provides general frequency ranges. Specific values depend on the molecular structure.

The analysis of these characteristic absorption bands allows for the identification of functional groups and provides insight into the molecular structure of fluorophosphane compounds. libretexts.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. osti.govmdpi.com When applied to fluorophosphanes, mass spectrometry can be used for identification and for obtaining insights into their fragmentation patterns upon ionization. numberanalytics.comchemguide.co.uk The process typically involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them. osti.gov

While specific, detailed fragmentation studies on a wide range of simple fluorophosphanes are not extensively documented in readily available literature, general principles of mass spectrometry of organophosphorus and organofluorine compounds can be applied. libretexts.orgchemguide.co.uknih.gov Upon electron impact ionization, a this compound molecule will form a molecular ion (M⁺•). chemguide.co.uk Due to the high energy of this process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. libretexts.orgchemguide.co.uk

For organofluorine compounds, fragmentation often involves the loss of fluorine atoms or fluorine-containing groups. chemguide.co.uk In the case of fluorophosphanes, cleavage of P-F, P-C, and P-H bonds would be expected. The relative stability of the resulting carbocations and phosphorus-containing cations will dictate the major peaks observed in the mass spectrum. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. numberanalytics.comnih.gov

Tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways by selecting a specific parent ion, inducing its fragmentation, and then analyzing the resulting daughter ions. numberanalytics.comriken.jp This technique is instrumental in distinguishing between isomers and in the detailed structural analysis of complex this compound derivatives. numberanalytics.com

X-ray Diffraction Studies

For this compound chemistry, single-crystal X-ray diffraction has been successfully applied to various derivatives, particularly metal complexes where fluorophosphanes act as ligands. For example, the crystal structure of a binuclear molybdenum fluorophosphine carbonyl complex, [(CO)₂Mo(μ-CH₃N(PF₂)₂)(μ-PF₂)(μ-Cl)Mo(CO)(PF₂NHCH₃)], has been determined, revealing detailed information about the coordination of the fluorophosphine ligands and the bridging atoms. osti.gov Similarly, the structures of gold(I) complexes with tris(4-fluorophenyl)phosphine (B91858) ligands have been elucidated, showing interesting intermolecular interactions such as aurophilic bonds. researchgate.net

In the realm of inorganic fluorophosphates, neutron and X-ray powder diffraction have been used to determine the crystal structures of materials like LiNaFe[PO₄]F and Na₂FePO₄F. rsc.orgacs.org These studies reveal complex frameworks of metal-oxygen/fluorine octahedra and phosphate (B84403) tetrahedra. rsc.orgacs.org For instance, LiNaFe[PO₄]F crystallizes in an orthorhombic system (space group Pnma) with a structure composed of edge-sharing FeO₄F₂ octahedra. rsc.org

The table below summarizes crystallographic data for selected fluorophosphate (B79755) compounds.

For volatile or non-crystalline fluorophosphanes, gas-phase electron diffraction (GED) offers a powerful alternative for structural determination. osti.govwikipedia.org This technique analyzes the scattering of an electron beam by gaseous molecules to determine internuclear distances and bond angles in the absence of intermolecular forces. wikipedia.org

Other Advanced Spectroscopic Methodologies

Beyond the core techniques, a variety of other advanced spectroscopic methods provide critical data for the characterization of fluorophosphanes.

Microwave and Millimeter-Wave Spectroscopy: These techniques probe the rotational transitions of molecules in the gas phase. mit.edusophia.ac.jp By measuring the frequencies of these transitions with high precision, it is possible to determine the rotational constants of a molecule. nist.govrsc.orgmdpi.com These constants are inversely related to the molecule's moments of inertia, from which highly accurate molecular structures (bond lengths and angles) can be derived. mit.edu This method is exceptionally powerful for small, polar molecules. Millimeter-wave spectroscopy has been used to measure the spectra of short-lived molecules like PH₂F and its deuterated species, allowing for the prediction and determination of their ground-state rotational constants and geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation in solution. For fluorophosphanes, both ³¹P and ¹⁹F NMR are particularly informative. oxinst.comspectroscopyonline.com

³¹P NMR: With a natural abundance of 100%, the ³¹P nucleus provides sharp signals over a wide chemical shift range, which is sensitive to the electronic environment and coordination number of the phosphorus atom. windows.netmagritek.com Coupling between phosphorus and fluorine (¹J(PF)) is typically large and provides direct evidence of P-F bonds. man.ac.uk

¹⁹F NMR: The ¹⁹F nucleus is also 100% abundant and offers a large chemical shift dispersion, making it highly sensitive to subtle changes in the molecular structure. lcms.czbiophysics.org The spectra can reveal complex spin-spin coupling patterns due to P-F and H-F interactions, which are invaluable for structural assignment. nanalysis.com For example, the ¹⁹F NMR spectrum of tris(p-fluorophenyl)phosphine exhibits a complex multiplet pattern due to various H-F and P-F couplings. nanalysis.com

The table below presents typical NMR parameters for selected fluorophosphorus species.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For fluorophosphate glasses or materials containing paramagnetic centers (like transition metals or rare-earth ions), EPR spectroscopy is a valuable tool. It can provide information about the local coordination environment of these ions, including the proximity of fluorine and phosphorus atoms to the paramagnetic center.

Coordination Chemistry of Fluorophosphanes

Fluorophosphane Ligands in Transition Metal Complexes

Fluorophosphanes serve as versatile ligands in transition metal chemistry, stabilizing metals in predominantly low oxidation states. mdpi.com Their coordination behavior is largely dictated by a combination of their electronic and steric profiles, which can be fine-tuned by modifying the substituents on the phosphorus atom. man.ac.uk

The electronic and steric properties of a phosphine (B1218219) ligand are critical factors in determining the reactivity and stability of its metal complexes. rsc.org These properties are commonly quantified by Tolman's electronic parameter (TEP) and the ligand cone angle (θ).

Electronic Properties The electronic nature of a ligand describes its ability to donate or withdraw electron density from the metal center. This is often evaluated using the Tolman Electronic Parameter (TEP), which is determined from the A1 C-O vibrational frequency (ν(CO)) in a [LNi(CO)3] complex. wikipedia.orglibretexts.org Ligands that are strong electron donors increase the electron density on the metal, which in turn increases π-backbonding to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency. libretexts.orgumb.edu

Fluorophosphanes are characterized as strong π-acceptor ligands. The extreme electronegativity of the fluorine atom enhances the π-acceptor capacity of the P-F bond, making it more effective at withdrawing electron density from the metal center compared to analogous P-O or P-C bonds. mdpi.com This effect stabilizes electron-rich, low-oxidation-state metal centers. mdpi.com Trifluorophosphine (PF3) is often regarded as the ultimate π-acceptor ligand, surpassing even carbon monoxide (CO) in this capacity. mdpi.com Consequently, this compound ligands exhibit high TEP values, indicative of their electron-withdrawing nature. The electronic effects can be systematically adjusted by changing the other substituents on the phosphorus atom. mdpi.comman.ac.uk

| Ligand (L) | TEP (ν(CO) in cm⁻¹) | Reference |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | wikipedia.org |

| PMe₃ | 2064.1 | wikipedia.org |

| PPh₃ | 2068.9 | wikipedia.org |

| P(OEt)₃ | 2076.3 | wikipedia.org |

| PF₃ | 2110 | libretexts.org |

| Ligand | Cone Angle (θ) in degrees | Reference |

|---|---|---|

| PH₃ | 87 | chemeurope.com |

| PF₃ | 104 | chemeurope.com |

| P(OCH₃)₃ | 107 | chemeurope.com |

| P(CH₃)₃ | 118 | chemeurope.com |

| P(C₆H₅)₃ | 145 | chemeurope.com |

| P(cyclo-C₆H₁₁)₃ | 170 | chemeurope.com |

| P(t-Bu)₃ | 182 | chemeurope.com |

A ligand exchange, or substitution, reaction involves the replacement of one ligand in a complex ion by another. chemguide.co.uksavemyexams.com this compound complexes readily participate in such reactions, which are often used for their synthesis and for studying their reactivity.

Studies on rhodium(I) complexes have demonstrated the facile nature of these exchange processes. rsc.orgrsc.org For example, the dimeric complex [RhCl(PF₂NMe₂)₂]₂ reacts with additional PF₂NMe₂ to quantitatively yield the monomeric species RhCl(PF₂NMe₂)₃. rsc.org This reaction is reversible, as the dimer can be regenerated by heating the monomeric complex in a vacuum. rsc.org Furthermore, the dimer undergoes bridge-cleavage reactions with triphenylphosphine (B44618) (PPh₃) to afford RhCl(PF₂NMe₂)₂(PPh₃) without the loss of the fluorophosphine ligand. rsc.org The monosubstituted complex RhCl(PF₂NMe₂)(PPh₃)₂ can be formed from the reaction of RhCl(PPh₃)₃ and PF₂NMe₂. rsc.org

In other examples, coordinated monofluorophosphite ligands in ruthenium(II) complexes can be displaced by molecular hydrogen (H₂). mdpi.com The recently synthesized nickel(0) complex, [Ni(PFPh₂)₄], has also been shown to undergo ligand substitution with bidentate phosphines like dppe, forming [Ni(PFPh₂)₂(dppe)]. chemrxiv.org These exchange reactions, often studied by NMR spectroscopy, highlight the dynamic behavior of this compound ligands in the coordination sphere of a metal. rsc.orgrsc.org

Organometallic Complexes Featuring Fluorophosphanes

A wide array of organometallic complexes containing this compound ligands have been synthesized and characterized, spanning various transition metals and coordination geometries.

The most common method for synthesizing metal complexes of monofluorophosphines (R₂PF) and other fluorophosphanes is through the substitution of a labile ligand on a metal precursor. mdpi.com

Common synthetic strategies include:

Reaction with Metal Carbonyls: this compound ligands can displace CO from metal carbonyls. For instance, iron(0) monofluorophosphite complexes are formed by reacting the ligand with diiron nonacarbonyl, [Fe₂(CO)₉]. mdpi.com Similarly, hydridomanganese(I) complexes have been prepared by reacting [HMn(CO)₅] with a monofluorophosphine. mdpi.com

Reaction with Metal Halides: Di-(t-butyl)fluorophosphine (Buᵗ₂PF) reacts with nickel(II) and cobalt(II) halides to form stable complexes of the type NiX₂L₂ and CoX₂L₂ (where X = Cl, Br, or I). rsc.org

Reaction with Olefin Complexes: The dimeric rhodium complex [RhCl(C₂H₄)₂]₂ is a useful precursor, reacting with dimethylaminodifluorophosphine (Me₂NPF₂) to yield either the monomeric RhCl(PF₂NMe₂)₃ or the dimeric [RhCl(PF₂NMe₂)₂]₂ depending on the stoichiometry. rsc.org

In Situ Formation: Some this compound ligands are generated in situ. A notable example is the reversible rearrangement of the fluoro complex [RhF(PPh₃)₃] to generate a complex containing a coordinated diphenylfluorophosphine (Ph₂PF) ligand. mdpi.com A unique one-pot synthesis of [Ni(PFPh₂)₄] involves the simultaneous in situ reduction of a Ni(II) precursor and fluorination of a phosphine oxide by the tetrafluoroborate (B81430) anion (BF₄⁻). nih.govresearchgate.net

Direct Reaction with Metallic Nickel: Zerovalent nickel complexes of the type NiL₄ can be synthesized by the direct reaction of metallic nickel with fluorophosphines at elevated temperatures. capes.gov.br

The structures of numerous this compound-metal complexes have been elucidated, primarily through single-crystal X-ray diffraction, revealing key details about their coordination geometries and bonding parameters. rsc.orgnih.govrsc.org

The coordination geometry is influenced by the metal, its oxidation state, and the steric and electronic properties of the ligands. For example, complexes of di-(t-butyl)fluorophosphine with Ni(II) halides, NiX₂(Buᵗ₂PF)₂, adopt a trans-square planar geometry, while the analogous Co(II) complexes, CoX₂(Buᵗ₂PF)₂, are tetrahedral. rsc.org The complex tetrakis(diphenylfluorophosphine)nickel(0), [Ni(PFPh₂)₄], also exhibits a tetrahedral coordination around the Ni(0) center. nih.gov

X-ray structural analysis provides precise bond lengths and angles. In the [Ni(PFPh₂)₄] complex, the Ni-P bond length is 2.1296(4) Å and the P-F bond is 1.6465(12) Å. nih.govresearchgate.net This can be compared to the structure of trans-dibromobis[di(t-butyl)fluorophosphine]nickel(II), [NiBr₂(PFBuᵗ₂)₂], where the Ni-P bond is longer at 2.232(3) Å and the P-F bond is shorter at 1.579(7) Å. nih.gov These differences highlight how the electronic nature of the substituents on the phosphorus atom influences the bonding within the complex.

| Complex | M-P Bond Length (Å) | P-F Bond Length (Å) | Reference |

|---|---|---|---|

| [Ni(PFPh₂)₄] | 2.1296(4) | 1.6465(12) | nih.govresearchgate.net |

| [NiBr₂(PFBuᵗ₂)₂] | 2.232(3) | 1.579(7) | nih.gov |

Applications in Homogeneous Catalysis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in solution. hrmrajgurunagar.ac.insavemyexams.com The unique electronic properties of this compound ligands, particularly their strong π-acceptor character, make their metal complexes promising candidates for various catalytic applications. mdpi.comnih.gov While the field is still developing, several successful examples have been reported.

Hydroformylation: One of the most significant applications is the use of a cyclic monofluorophosphite ligand (commercial name: Ethanox 398) in rhodium-catalyzed hydroformylation reactions. mdpi.com The strong π-acceptor nature of the ligand is cited as a reason for its good performance, similar to the successful phosphite ligands used in large-scale industrial hydroformylation processes. mdpi.com

Hydrocyanation: Nickel- and rhodium-based catalysts incorporating electron-withdrawing and bulky this compound ligands have been applied in hydrocyanation reactions. mdpi.comnih.gov

Cross-Coupling Reactions: The air- and moisture-stable complex [Ni(PFPh₂)₄] has been successfully employed as a pre-catalyst for various cross-coupling reactions. nih.govnih.gov It has shown high catalytic activity and versatility in Suzuki-Miyaura and Kumada-Tamao-Corriu reactions, in some cases proving superior to the conventional Ni(0) source, [Ni(COD)₂]. nih.govnih.gov

C-N Bond Formation: The same [Ni(PFPh₂)₄] complex, when combined with additional phosphine ligands like dppf, is also effective in Buchwald-Hartwig C-N bond formation reactions. nih.gov

Decarbonylation: Rhodium(I) complexes such as RhCl(PF₂NMe₂)₃ and [RhCl(PF₂NMe₂)₂]₂ have been shown to act as catalysts for the decarbonylation of benzaldehyde. rsc.org

These applications demonstrate the potential of this compound ligands to create highly active and versatile homogeneous catalysts. nih.govnih.gov

Hydroformylation and Hydrocyanation Catalysis

This compound ligands have emerged as a significant class of ligands in homogeneous catalysis, particularly in the industrially vital processes of hydroformylation and hydrocyanation. mdpi.comresearchgate.net Their unique electronic properties, stemming from the presence of the highly electronegative fluorine atom, make them strong π-acceptors, comparable to or even exceeding carbon monoxide (CO). mdpi.com This characteristic allows them to stabilize low-valent metal centers, which are key intermediates in many catalytic cycles.

The application of monofluorophos ligands in rhodium-catalyzed hydroformylation has demonstrated considerable advantages, including the ability to tune regioselectivity. mdpi.com Hydroformylation, also known as the oxo-process, is an industrial reaction that converts alkenes, carbon monoxide, and hydrogen into aldehydes, which are precursors to a wide range of chemicals. numberanalytics.comlibretexts.org The choice of ligand coordinated to the metal catalyst is crucial as it influences both the activity and the selectivity of the reaction, particularly the ratio of linear to branched aldehyde products. numberanalytics.comrsc.org

Research has shown that cyclic monofluorophosphites, when used as ligands in rhodium-catalyzed hydroformylation, can lead to highly effective catalyst systems. mdpi.com For instance, certain cyclic monofluorophosphite ligands are noted for their structural resistance to hydrolysis and disproportionation, which are common degradation pathways for other phosphorus-based ligands like phosphites. mdpi.com This stability is a significant advantage for industrial applications. The effectiveness of fluorophosphine ligands (R₂PF) in both hydroformylation and hydrocyanation has been predicted using ligand mapping techniques and subsequently verified experimentally. researchgate.net These studies have led to the development of novel R₂PF ligands that are stable enough for catalytic use and have proven to be highly effective. researchgate.net

The success in these areas is consistent with this compound ligands behaving as electron-poor P-donors, similar to phosphites, which are known to be effective in these catalytic transformations. mdpi.com The strong P-F bond (490 kJ mol⁻¹) contributes to the thermodynamic stability of these ligands, making them robust components of catalytic systems. mdpi.com

Table 1: Performance of this compound Ligands in Catalytic Reactions

| Ligand Type | Metal Catalyst | Reaction | Key Findings | Reference(s) |

| Cyclic Monofluorophosphite | Rhodium | Hydroformylation | Tunable regioselectivity; Ligand resistant to hydrolysis and disproportionation. | mdpi.com |

| R₂PF (Fluorophosphine) | Not specified | Hydroformylation | Predicted and confirmed high activity and stability. | researchgate.net |

| R₂PF (Fluorophosphine) | Not specified | Hydrocyanation | Predicted and confirmed high activity and stability. | researchgate.net |

Novel Catalytic Transformations

Beyond their established roles in hydroformylation and hydrocyanation, this compound ligands are being explored in a variety of novel catalytic transformations, opening new avenues in chemical synthesis. Their distinct steric and electronic properties are being harnessed to facilitate reactions that are challenging with traditional ligands. chemrxiv.orgosti.gov

A significant breakthrough is the development of a bench-stable nickel(0) complex, [Ni(PFPh₂)₄], stabilized by fluorophosphine ligands. chemrxiv.orgnih.gov Typically, fluorophosphine ligands are prone to disproportionation in solution, which has limited their application. chemrxiv.org However, this complex is remarkably stable in air and water, overcoming a major hurdle. nih.gov Researchers have successfully employed [Ni(PFPh₂)₄] as a pre-catalyst in Suzuki-Miyaura coupling reactions. chemrxiv.org When combined with additional phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), this system demonstrates high catalytic activity, outperforming the conventional nickel(0) source, [Ni(COD)₂]. chemrxiv.orgnih.gov This highlights the potential of fluorophosphines as a previously underexplored class of ligands for cross-coupling reactions. chemrxiv.org

In a different application, a novel cobalt-fluorophosphate coordination polymer, {Co₅(1,2,4-triazole)₂(OH)₂(PO₃F)₄}n, has been synthesized and used as a heterogeneous catalyst. osti.gov This three-dimensional framework has shown good catalytic activity in the epoxidation of olefins, such as cyclohexene (B86901) and styrene, using tert-butyl hydroperoxide (TBHP) as the oxidant. osti.gov The use of cobalt phosphate (B84403) compounds in catalysis is established, but cobalt(II) phosphate-catalyzed epoxidation has been less explored. osti.gov The development of this robust, heterogeneous catalyst demonstrates the potential of fluorophosphate (B79755) materials in oxidation catalysis, providing a system with exposed catalytic sites within a porous framework. osti.gov

These examples underscore the versatility of this compound-based systems in catalysis, extending their utility from well-known industrial processes to modern synthetic methodologies like cross-coupling and oxidation reactions.

Table 2: Examples of Novel Catalytic Transformations with this compound-based Catalysts

| Catalyst / Ligand | Reaction Type | Substrate(s) | Key Findings | Reference(s) |

| [Ni(PFPh₂)₄] with dppf | Suzuki-Miyaura Coupling | Aryl halides, boronic acids | High catalytic activity; Superior to conventional [Ni(COD)₂] pre-catalyst; Complex is bench-stable. | chemrxiv.orgnih.gov |

| {Co₅(1,2,4-triazole)₂(OH)₂(PO₃F)₄}n | Olefin Epoxidation | Cyclohexene, Styrene | Good catalytic activity in heterogeneous epoxidation; Converts olefins to corresponding epoxides. | osti.gov |

Advanced Derivatives and Their Chemical Behavior

Chiral Fluorophosphanes and Stereochemical Control

Chiral organophosphorus compounds, particularly those with stereogenic centers near the phosphorus atom, exhibit unique properties that are valuable in medicinal chemistry and enantioselective catalysis. rsc.org The synthesis of these molecules with precise control over their stereochemistry remains a significant challenge. rsc.org Enantioselective synthesis, which favors the formation of a specific enantiomer or diastereomer, is a critical process in modern chemistry, especially in pharmaceuticals where different stereoisomers often have distinct biological activities. wikipedia.org

A key approach to achieving stereochemical control is through the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of subsequent reactions. wikipedia.orgyork.ac.uk After the desired transformation, the auxiliary is removed and can often be recycled. wikipedia.orgyork.ac.ukethz.ch This method generally provides high levels of diastereocontrol. york.ac.uk

Recent advancements have focused on developing H-P reagents that incorporate chiral alcohols like TADDOL, BINOL, or menthol (B31143) moieties attached to the phosphorus atom. rsc.org These chiral H-P species react with various partners, such as alkenes, alkynes, imines, and carbonyl compounds, to produce a diverse range of chiral organophosphorus compounds with up to five chiral centers. rsc.org The stereochemical outcome of these reactions is directly influenced by the specific chiral alcohol used. rsc.org

Another significant development is the creation of a P(V)-based reagent platform for the programmable and diastereoselective incorporation of phosphorus-sulfur bonds, which is crucial for synthesizing phosphorothioate (B77711) nucleotides used in antisense oligonucleotide therapeutics. nih.gov This approach overcomes the limitations of traditional P(III)-based methods, which often result in stereorandom mixtures. nih.gov The new P(V) reagents allow for the synthesis of dimeric combinations of deoxynucleosides with complete stereocontrol. nih.gov

Table 1: Examples of Chiral Auxiliaries and Reagents in Fluorophosphane Chemistry

| Chiral Auxiliary/Reagent | Application | Key Feature |

| TADDOL, BINOL, Menthol | Synthesis of chiral organophosphorus compounds | Induces stereoselectivity in reactions of H-P species rsc.org |

| P(V)-based ψ reagents | Synthesis of stereodefined phosphorothioate nucleotides | Enables programmable and traceless diastereoselective P-S bond formation nih.gov |

| Phosphinoferrocenylaminophosphines (BoPhoz ligands) | Asymmetric hydrogenation | High enantioselectivities and catalyst turnovers acs.org |

| Josiphos-type ligands | Asymmetric hydrogenation | High success in various catalytic applications ethz.ch |

Cyclic and Polycyclic this compound Systems

Cyclic and polycyclic aromatic compounds represent a significant class of molecules with diverse applications. Polycyclic aromatic hydrocarbons (PAHs) consist of fused benzene (B151609) rings. libretexts.org While simple monocyclic aromatic compounds like benzene have uniform C-C bond lengths, the bond lengths in fused-ring systems are not all the same, indicating some localization of the π-electrons. libretexts.org

The synthesis of polycyclic aromatic hydrocarbons that incorporate heteroatoms like phosphorus has been an area of active research. rsc.org Theoretical calculations have been employed to investigate the ring-closure reactions involved in forming these structures. rsc.org The optical and electrochemical properties of these heteroatom-doped PAHs are dependent on the relative positions of the five-membered rings (e.g., phosphole) within the larger PAH structure. rsc.org

Electrocyclic reactions, which are governed by the Woodward-Hoffmann rules, are a powerful and reliable method for constructing complex polycyclic frameworks with high control over regiochemistry and stereochemistry. rsc.org

The synthesis of monofluorophosphites, (RO)₂PF, and monofluorophosphines, R₂PF, has been a subject of interest due to their potential applications in catalysis. researchgate.net The kinetic stability of these ligands against hydrolysis and disproportionation is a critical factor in their practical use. researchgate.net The coordination chemistry of these monofluorophos ligands with d-block metals, particularly in low oxidation states, has been extensively studied. researchgate.net

Table 2: Examples of Cyclic and Polycyclic this compound Systems

| Compound Class | Description | Key Research Finding |

| Heteroatom-doped PAHs | Polycyclic aromatic hydrocarbons containing atoms like phosphorus. rsc.org | Optical and electrochemical properties depend on the position of the heteroatom-containing ring. rsc.org |

| Monofluorophosphites ((RO)₂PF) | Cyclic phosphite (B83602) ligands containing a fluorine atom. researchgate.net | Can support Rh-catalysts for hydroformylation with tunable regioselectivity. researchgate.net |

| Monofluorophosphines (R₂PF) | Cyclic phosphine (B1218219) ligands containing a fluorine atom. researchgate.net | Factors controlling kinetic stability against hydrolysis and disproportionation have been investigated. researchgate.net |

This compound-Based Ionic Liquids and Salts

Ionic liquids (ILs) are salts with melting points below 100 °C, and many are liquid at room temperature. sigmaaldrich.combeilstein-journals.org They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and a wide liquidus range. sigmaaldrich.combeilstein-journals.org These characteristics make them attractive as solvents and electrolytes in various applications. sigmaaldrich.comchalmers.se

The synthesis of fluorinated ionic liquids is of particular interest because the incorporation of fluorine can lead to increased gas solubilities, offering potential for applications in gas separation and catalysis. harvard.edu However, the synthesis of highly fluorinated ILs can be challenging due to solubility issues with conventional methods. harvard.edu A generalizable method has been developed that relies on the evolution of gaseous byproducts to drive the formation of fluorinated imidazolium (B1220033) and pyridinium (B92312) carboxylate-based ionic liquids. harvard.edu

The properties of ILs can be tuned by modifying the structure of the cation and anion. beilstein-journals.org For instance, in a series of 1-aryl-4,5-dimethylimidazolium-based ILs with a bis(trifluoromethylsulfonyl)imide (NTf₂) anion, the addition of methyl groups to the imidazolium backbone was found to increase viscosity compared to their unsubstituted counterparts. beilstein-journals.org

Fluorophosphate (B79755) salts have also been synthesized and characterized. For example, the new compound LiNaFe[PO₄]F was synthesized via a solid-state reaction route. researchgate.net The investigation of minerals for the presence of monofluorophosphate (PO₃F²⁻) has led to the discreditation of "bobdownsite" as a valid mineral species, as it was found to be indistinguishable from whitlockite. nasa.gov This highlights the importance of using multiple analytical techniques, including vibrational spectroscopy and NMR, for the definitive identification of monofluorophosphate-containing compounds. nasa.gov

Table 3: Properties of Selected this compound-Based Ionic Liquids

| Cation | Anion | Key Property/Application |

| 1-Aryl-4,5-dimethylimidazolium | bis(trifluoromethylsulfonyl)imide (NTf₂) | Tunable physical properties through modification of aryl substituents beilstein-journals.org |

| Fluorinated Imidazolium | Carboxylate | High gas solubility harvard.edu |

| Fluorinated Pyridinium | Carboxylate | High gas solubility harvard.edu |

| Pyrrolidinium, Imidazolium, Phosphonium | Saccharinate | Potential as high-temperature and high-voltage supercapacitor electrolytes chalmers.se |

Hybrid this compound Ligand Systems

Hybrid ligands, which contain chemically different donor groups, are a significant class of compounds in coordination chemistry and catalysis. nih.govrsc.org The combination of different donor atoms allows for fine-tuning of the ligand's electronic and steric properties. nih.gov

Hybrid P,N-ligands, incorporating both phosphorus and nitrogen donor atoms, have garnered considerable interest. nih.gov The inclusion of an N-H or N-R group within the ligand backbone can lead to unusual reactivity and important catalytic applications. nih.gov For example, palladium(II) complexes of Ph₂PN(H)(2-C₅H₄N) are efficient catalysts for the methoxycarbonylation of olefins, whereas the N-methylated analogue shows significantly reduced activity, demonstrating the crucial role of the N-H group. nih.gov

The development of enzyme-metal hybrid catalysts represents an innovative approach to chemoenzymatic cascade reactions. researchgate.net These systems combine the selectivity of enzymes with the reactivity of metal catalysts. researchgate.net For instance, a hybrid catalyst consisting of palladium nanoparticles supported on a cross-linked lipase (B570770) enzyme network has been shown to be effective in a one-pot reaction involving a Pd-catalyzed cycloisomerization followed by an enzymatic kinetic resolution. researchgate.net

Ligand-accelerated catalysis is another area where hybrid systems are impactful. nih.gov This strategy has been used to repurpose known fluorescent probes for different metals by discovering new metal-ligand combinations that enhance catalytic activity. nih.gov For example, the cleavage of allylic and propargylic ethers, previously designed for palladium catalysis, was adapted for platinum or copper by using specific phosphine ligands. nih.gov

Table 4: Examples of Hybrid this compound Ligand Systems

| Ligand Type | Metal | Application | Key Feature |

| P,N-Hybrid Ligands | Palladium | Methoxycarbonylation of olefins | N-H group enhances catalytic activity nih.gov |

| Phosphinoferrocenylaminophosphine (BoPhoz) | Rhodium | Asymmetric hydrogenation | High enantioselectivity and activity acs.org |

| Oxygen-functionalized N-heterocyclic carbene (NHC) | Various | Homogeneous catalysis | Combination of a strong sigma-donating NHC with an oxygen donor rsc.org |

| Enzyme-Metal Hybrid | Palladium | Chemoenzymatic cascades | Combines enzymatic and metal catalysis in one pot researchgate.net |

Phosphonated Purine (B94841) Derivatives Featuring Fluorine

Acyclic nucleoside phosphonates (ANPs) are analogues of nucleotides where the phosphate (B84403) group is replaced by a phosphonate (B1237965) group, which is connected to a purine or pyrimidine (B1678525) base via an aliphatic linker. researchgate.net This modification makes them resistant to enzymatic hydrolysis by phosphatases and phosphodiesterases. frontiersin.org

The introduction of fluorine into the structure of these compounds can significantly alter their biological properties. nih.gov For instance, 3-fluoro-2-(phosphonomethoxy)propyl (FPMP) purine analogues have been found to be effective inhibitors of HBV DNA synthesis. frontiersin.org The stereochemistry of these acyclic nucleosides is crucial for their biological activity; for example, the (R)-enantiomer of tenofovir (B777) is significantly more potent against HIV than its (S)-counterpart. researchgate.net

The synthesis of fluorinated ANPs often involves the condensation of a nucleobase with a synthetic precursor containing the fluorinated aliphatic chain and the phosphonate group. frontiersin.org Various synthetic strategies have been developed to create these complex molecules. frontiersin.orgnih.gov

Prodrug strategies are often employed to improve the intracellular delivery of ANPs. nih.gov For example, phosphoramidate (B1195095) prodrugs of FPMP derivatives have been synthesized to enhance their antiviral activity. researchgate.netnih.gov

The synthesis of trifluoromethylated purine ribonucleotides has also been explored for their potential use as ¹⁹F NMR probes. acs.org These compounds can be synthesized from trifluoromethylated purine nucleosides, which are then phosphorylated to give the corresponding mono-, di-, and triphosphates. acs.org

Table 5: Examples of Phosphonated Purine Derivatives Featuring Fluorine

| Compound Class | Biological Target/Application | Key Structural Feature |

| 3-Fluoro-2-(phosphonomethoxy)propyl (FPMP) purine analogues | HBV, HIV frontiersin.org | Fluorine on the acyclic side chain frontiersin.org |

| (R)-O-2-alkylated 3-fluoro-2-(phosphonomethoxy)propyl cytosine (FPMPC) | HCMV, VZV frontiersin.org | Fluorine and alkylation on the acyclic side chain frontiersin.org |

| Trifluoromethylated purine ribonucleotides | ¹⁹F NMR probes acs.org | CF₃ group on the purine base acs.org |

| 5-Azacytosine (B16484) acyclic nucleoside phosphonates | Antiviral agents nih.gov | Fluorinated aliphatic side chain and a 5-azacytosine base nih.gov |

Methodological Advancements in Fluorophosphane Analysis

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components from a mixture, making it indispensable for the analysis of complex samples containing fluorophosphanes. wikipedia.org Both gas and liquid chromatography have seen significant progress in their application to these compounds.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org In the context of fluorophosphanes, GC is particularly useful for separating and identifying low molecular weight and volatile species. libretexts.org The selection of an appropriate column is critical for successful separation. For instance, semi-polar GC columns, such as those with a 6%-cyanopropylphenyl 94%-dimethyl polysiloxane stationary phase, have demonstrated effective separation of various fluorinated compounds. nih.gov

However, the high reactivity of some fluorophosphane compounds, like phosphoryl difluoride (POF3), can pose challenges for traditional GC analysis, potentially degrading standard polysiloxane columns. researchgate.net Therefore, the use of more inert column materials or specialized injection techniques, such as cold on-column injection, may be necessary to prevent sample degradation and ensure accurate analysis. researchgate.net

A notable application of GC in this area is the analysis of decomposition products in lithium-ion battery (LIB) electrolytes containing lithium hexafluorophosphate (B91526) (LiPF6). During storage and operation, LiPF6 can decompose to form various fluorophosphates, such as dimethyl fluorophosphate (B79755) (DMFP), ethyl methyl fluorophosphate (EMFP), and diethyl fluorophosphate (DEFP). shimadzu.comrsc.org GC methods, often coupled with mass spectrometry, have been developed to monitor these degradation products, providing valuable insights into the stability and safety of LIBs. shimadzu.comrsc.org

Table 1: GC Retention Times of Selected Fluorophosphates in LIB Electrolyte Analysis

| Compound | Retention Time (min) | Reference |

| Dimethyl fluorophosphate (DMFP) | 4.2 | rsc.org |

| Ethyl methyl fluorophosphate (EMFP) | 6.0 | rsc.org |

| Diethyl fluorophosphate (DEFP) | 8.4 | rsc.org |

| Dimethyl fluorophosphate (DMFP) | 4.44 | shimadzu.com |

| Ethyl methyl fluorophosphate (EMFP) | 6.3 | shimadzu.com |

| Diethyl fluorophosphate (DEFP) | 9.0 | shimadzu.com |

This table presents data from two different studies, showcasing slight variations in retention times which can be attributed to different chromatographic conditions.

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC. wikipedia.org In the analysis of fluorophosphanes, HPLC offers a robust method for separating a wide range of these compounds. openaccessjournals.comsielc.com

Reverse-phase HPLC is a common mode used for this compound analysis. For example, diisopropyl fluorophosphate can be analyzed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. nih.govsielc.com For applications requiring mass spectrometry detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com

The versatility of HPLC allows for the analysis of various fluorinated compounds, including those that are challenging to analyze by other means. For instance, a method for the determination of perfluorooctane (B1214571) sulfonyl fluoride (B91410) (PFOSF) involves derivatization with benzylamine (B48309) to enable sensitive detection by LC-MS. nih.gov This highlights the adaptability of HPLC methods to overcome the inherent challenges of detecting certain fluorophosphanes.

Table 2: HPLC Parameters for this compound Analysis

| Compound | Column | Mobile Phase | Detection | Reference |

| Diisopropyl fluorophosphate | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV/MS | sielc.com |

| N-[3-(2,4-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine | Not Specified | Not Specified | Radioactivity and UV (254 nm) | researchgate.net |

| Perfluorooctane sulfonyl fluoride (derivatized) | Not Specified | Not Specified | Mass Spectrometry | nih.gov |

Hyphenated Analytical Approaches

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes. For this compound analysis, the combination of chromatography with mass spectrometry or nuclear magnetic resonance spectroscopy is particularly valuable.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. libretexts.org This technique is extensively used for the analysis of fluorophosphanes, especially in complex matrices. nih.govshimadzu.comrsc.orgresearchgate.net

In the analysis of LIB electrolytes, GC-MS is instrumental in identifying and quantifying degradation products like DMFP, EMFP, and DEFP. shimadzu.comrsc.org The mass spectrometer provides mass spectra of the separated compounds, which act as a "fingerprint" for identification. shimadzu.com Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target compounds by monitoring specific mass-to-charge ratio (m/z) values characteristic of the analytes. shimadzu.comrsc.org

The choice of ionization technique in GC-MS can also be crucial. While electron ionization (EI) is common, chemical ionization (CI) can offer better sensitivity for certain fluorinated compounds. nih.govnih.gov

Table 3: Characteristic m/z Values for SIM Detection of Fluorophosphates by GC-MS

| Compound | Characteristic m/z Values | Reference |

| Dimethyl fluorophosphate (DMFP) | 97, 98, 128 | shimadzu.com |

| Ethyl methyl fluorophosphate (EMFP) | 97, 115, 127, 141 | shimadzu.com |

| Diethyl fluorophosphate (DEFP) | 101, 113, 129 | shimadzu.com |

| Dimethyl fluorophosphate (DMFP) | 98 | rsc.org |

| Diethyl fluorophosphate (DEFP) | 113 | rsc.org |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. wikipedia.org It is widely used for the analysis of a broad range of compounds, including fluorophosphanes, in various sectors like environmental monitoring and pharmaceuticals. wikipedia.org LC-MS offers high sensitivity and selectivity, making it suitable for detecting trace levels of fluorinated compounds in complex samples. rochesterregional.orgcapes.gov.brchromatographyonline.com For instance, LC-MS has been successfully applied to study the neurotoxic effects of diisopropyl fluorophosphate by profiling changes in biological samples. rochesterregional.org

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is another advanced hyphenated technique that directly couples LC with NMR. chromatographytoday.comslideshare.netmdpi.comnih.gov This allows for the separation of components in a mixture by LC, followed by their structural elucidation using NMR. chromatographytoday.comslideshare.netmdpi.com LC-NMR is particularly advantageous as it can distinguish between different isomers and provides detailed structural information without the need for reference compounds. chromatographytoday.com The technique can be operated in different modes, including on-flow, stopped-flow, and loop storage, to accommodate various analytical needs. slideshare.netmdpi.com While not as commonly used as LC-MS due to sensitivity limitations, advancements in probe technology are enhancing its applicability. mdpi.com

In Situ Spectroscopic Monitoring of this compound Reactions

Understanding the dynamics of chemical reactions involving fluorophosphanes is crucial for process optimization and mechanistic studies. In situ spectroscopic techniques allow for the real-time monitoring of reactions as they occur, providing valuable kinetic and structural information without the need for sample extraction. optica.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these in situ studies. chemrxiv.orgnih.gov For example, detailed ³¹P{¹H} and ¹⁹F{¹H} NMR spectroscopic investigations have been conducted to monitor the synthesis of a bench-stable fluorophosphine nickel(0) complex. chemrxiv.orgnih.gov These studies provided insights into the reaction mechanism by identifying intermediates and by-products formed during the reduction and fluorination process. chemrxiv.orgnih.gov The reactivity of the resulting fluorophosphine complex towards ligand substitution has also been studied in real-time using NMR spectroscopy. chemrxiv.orgnih.gov

Infrared (IR) spectroscopy, particularly Attenuated Total Reflection (ATR)-FTIR, is another valuable technique for in situ monitoring of reactions in both liquid and solid phases. optica.orgijpsonline.com Fiber optic probes can be integrated into reaction vessels, enabling continuous monitoring of reaction progress under various conditions, including high pressure and temperature. optica.orgijpsonline.com This approach has been used to study complex catalytic reaction networks, providing data on the evolution of reactants and products over time. optica.org

Future Research Trajectories and Challenges in Fluorophosphane Chemistry

Exploration of New Synthetic Pathways

A primary obstacle in fluorophosphane chemistry has been the inherent instability of many R₂PF compounds, which are prone to disproportionation reactions that yield unfluorinated products and difluorophosphoranes. chemrxiv.orgresearchgate.net Consequently, a major thrust of current research is the development of synthetic routes that produce kinetically stable fluorophosphanes.

Key strategies and new pathways include:

Halogen Exchange Reactions: A common method involves chlorine-fluorine exchange on chlorophosphine precursors. The use of reagents like cesium fluoride (B91410) (CsF) or sodium fluoride in solvents such as acetonitrile (B52724) or sulfolane (B150427) has proven effective for synthesizing various fluorophosphines. rsc.orgumich.edu

Stabilization through Structural Constraint: A highly successful approach to prevent disproportionation is the incorporation of the phosphorus atom into a rigid, cyclic framework. The synthesis of fluorophosphines based on phospha-adamantane (CgPF) and phospha-bicycle cages (PhobPF) has yielded exceptionally air-stable compounds. researchgate.netrsc.org The constrained C-P-C bond angles in these structures are thought to inhibit the mechanism of disproportionation. rsc.org

One-Pot Synthesis of Stable Complexes: A novel one-pot reaction has been developed to produce a bench-stable nickel(0) complex, [Ni(PFPh₂)₄], from a Ni(II) precursor. chemrxiv.org This unique method involves the in-situ reduction of the nickel center and simultaneous fluorination of the phosphine (B1218219) ligand using the tetrafluoroborate (B81430) (BF₄⁻) anion as the fluorine source. chemrxiv.orgresearchgate.net This pathway bypasses the need to handle unstable, free fluorophosphine ligands.

Late-Stage Fluorination: Recent research has explored the direct nucleophilic fluorination of readily available alkyl phosphonates. nih.gov By activating the phosphonates with triflic anhydride, late-stage (radio)fluorination becomes possible at room temperature, providing a new route to these valuable compounds. nih.gov

These evolving synthetic methodologies are crucial for expanding the library of accessible this compound ligands, moving beyond compounds stabilized only by bulky or strongly electron-withdrawing groups like tert-butyl or perfluorinated aryl moieties. researchgate.net

Design of Advanced this compound Ligands for Specific Reactivity

The appeal of fluorophosphanes in catalysis lies in their unique and highly tunable properties. mdpi.com The extreme electronegativity of the fluorine atom enhances the π-acceptor character of the ligand, while the substituents on the phosphorus atom can be modified to control its steric bulk. mdpi.comman.ac.uk This allows for the rational design of "designer ligands" with properties intermediate between traditional tertiary phosphines (PR₃) and phosphites [P(OR)₃], tailored for specific catalytic applications. man.ac.uk

Researchers are actively designing advanced ligands for key industrial reactions:

Hydroformylation and Hydrocyanation: Fluorophosphanes and their related monofluorophosphites have shown significant promise in rhodium-catalyzed hydroformylation and nickel-catalyzed hydrocyanation. rsc.orgmdpi.comnih.gov The strong π-acceptor capacity of these ligands is a key factor in their high performance, drawing comparisons to successful phosphite (B83602) ligands used in industrial processes. mdpi.com

Tuning for Stability and Selectivity: The design of this compound ligands explicitly targets enhanced thermal and oxidative stability compared to traditional phosphine ligands. man.ac.uk By incorporating bulky and electron-withdrawing substituents or using rigid cage structures, ligands are created that not only resist disproportionation but also influence the regioselectivity of catalytic reactions. researchgate.netrsc.org

The ability to systematically "tune" the steric and electronic parameters by modifying the R-groups and the degree of fluorination is a central theme in the development of next-generation catalysts. man.ac.uk

Interactive Table: Examples of Designed this compound Ligands and Their Applications

Elucidation of Complex Reaction Networks

A deeper understanding of how this compound-metal complexes function is critical for rational catalyst improvement. Future research is increasingly focused on elucidating the complex reaction networks in which these ligands participate, from the catalytic cycle itself to the pathways of ligand decomposition. researchgate.netmdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. nih.govnih.gov DFT calculations are used to:

Probe Reaction Mechanisms: Studies have investigated the mechanisms of nickel-catalyzed hydrocyanation of butadiene and other alkenes, providing insight into how the choice of ligand influences selectivity. mdpi.comresearchgate.net

Predict Reactivity: Computational models can predict the relative activation energies for different reaction pathways, helping to rationalize experimental outcomes. nih.gov For example, calculations have been used to understand the regioselectivity of C-H functionalization reactions catalyzed by complexes of fluorinated arenes. acs.org

Understand Decomposition: The mechanism of this compound disproportionation has been investigated computationally, suggesting a pathway involving sterically crowded intermediates, which explains why bulky substituents enhance stability. researchgate.net

Experimental techniques combined with these computational models provide a powerful approach to map out the intricate steps of catalysis and decomposition, guiding the design of more robust and efficient systems. nih.govnih.govacs.org

Integration with Emerging Chemical Methodologies

The synergy between this compound chemistry and emerging technologies is set to accelerate discovery. A prominent example is the integration of machine learning and data-driven approaches for ligand design and catalyst screening. researchgate.netnih.gov

Predictive Modeling: Researchers have developed "ligand maps" or Ligand Knowledge Bases (LKBs) using principal component analysis of calculated steric and electronic descriptors. researchgate.net These maps allow for the in-silico prediction of a novel ligand's potential performance before it is ever synthesized. researchgate.net